

An In-Depth Technical Guide to SB-431542 in Cancer Research

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Compound of Interest		
Compound Name:	SB-429201	
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This technical guide provides a comprehensive overview of SB-431542, a potent and selective inhibitor of the transforming growth factor- β (TGF- β) signaling pathway, and its application in cancer research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.

Core Concepts and Mechanism of Action

SB-431542 is a small molecule inhibitor that specifically targets the ATP-binding site of the type I activin receptor-like kinase (ALK) receptors: ALK5 (also known as TGF-β type I receptor, TβRI), ALK4, and ALK7. By inhibiting these kinases, SB-431542 effectively blocks the downstream signaling cascade mediated by TGF-β.

The canonical TGF- β signaling pathway is initiated by the binding of a TGF- β ligand to its type II receptor (T β RII), which then recruits and phosphorylates a type I receptor (like ALK5). The activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).







In the context of cancer, the TGF- β pathway has a dual role. In the early stages, it can act as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However,

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